molecular formula C18H15N3O4S B15150263 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Katalognummer: B15150263
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: AXEYRDWBKXCQGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This step involves the cyclization of intermediates under specific conditions, often using catalysts or reagents such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-dimethyl-2-[5-(4-aminophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with an amino group instead of a nitro group.

    5,6-dimethyl-2-[5-(4-chlorophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

The presence of the nitro group in 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one imparts unique electronic properties, making it distinct from its analogs

Eigenschaften

Molekularformel

C18H15N3O4S

Molekulargewicht

369.4 g/mol

IUPAC-Name

5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15N3O4S/c1-9-10(2)26-18-15(9)17(22)19-16(20-18)14-8-7-13(25-14)11-3-5-12(6-4-11)21(23)24/h3-8,16,20H,1-2H3,(H,19,22)

InChI-Schlüssel

AXEYRDWBKXCQGL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.